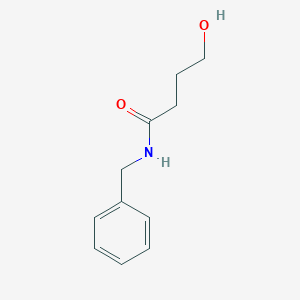

N-benzyl-4-hydroxybutanamide

Cat. No. B224022

M. Wt: 193.24 g/mol

InChI Key: OTMXCBMQBZIPSQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03940258

Procedure details

The preparation of subject compounds is known from the literature. For example, Spath, E., et al. Ber 69B, 2727-31 (1936) CA 31, 22728 react γ-hydroxybutyric acid lactone with benzyl amine at a temperature of 215°-220°C. to obtain as the reaction product, N-benzyl-γ-hydroxybutyramide in 42% yield. It is further known from the literature (Reppe, W. CA 50, 16786 ie) that when 214 g. benzyl amine (b.p. 187°C.) are reacted with 172 g. γ-butyrolactone (b.p. 204°C.) for 8 hours, there is obtained only 184 g. of reaction product amounting to a yield of 47.6% of the theoretical. After recrystallization of this latter reaction product from ethylacetate, the compound recovered has a melting point of 70°-72°C.

[Compound]

Name

69B

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

42%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:6][O:5][C:3](=[O:4])[CH2:2]1.[CH2:7]([NH2:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>>[CH2:7]([NH:14][C:3](=[O:4])[CH2:2][CH2:1][CH2:6][OH:5])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

|

Inputs

Step One

[Compound]

|

Name

|

69B

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC(=O)OC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)N

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The preparation of subject compounds

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)NC(CCCO)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 42% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |